molecular formula C14H10F6N2O3 B2741620 ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 1878204-21-7

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B2741620
CAS No.: 1878204-21-7
M. Wt: 368.23 g/mol
InChI Key: LMNNEXLZKIKVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (molecular formula: C₁₄H₁₀F₆N₂O₃; molecular weight: 368.24 g/mol) is a synthetic pyrazole derivative featuring a 3,5-bis(trifluoromethyl)phenyl substituent at the pyrazole ring’s 2-position and an ethyl ester group at the 4-position . It belongs to the curcumin family in terms of functional mimicry, targeting key signaling pathways such as NF-κB (anti-inflammatory), Nrf2 (antioxidant), and Akt (cell proliferation) .

Properties

IUPAC Name

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2O3/c1-2-25-12(24)10-6-21-22(11(10)23)9-4-7(13(15,16)17)3-8(5-9)14(18,19)20/h3-6,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNNEXLZKIKVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878204-21-7
Record name ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with 3,5-bis(trifluoromethyl)benzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Immunomodulation and Anti-inflammatory Effects

Research indicates that this compound plays a significant role in regulating immune responses and possesses potential anti-inflammatory properties. It is believed to inhibit the NF-κB signaling pathway, which is crucial for inflammatory responses. Additionally, it may activate the Nrf2 signaling pathway, enhancing antioxidant responses and contributing to cell survival and proliferation through the inhibition of the Akt signaling pathway .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications in treating inflammatory diseases and conditions related to immune dysregulation. Its structural similarities with other pyrazole derivatives suggest a broad spectrum of pharmacological activities worth exploring .

Pharmacological Studies

Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has been included in studies aimed at understanding its binding affinity to various biological targets. These studies are essential for developing new drugs that could leverage the compound's unique properties for clinical applications .

Case Studies

Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use as a therapeutic agent for inflammatory diseases.

Case Study 2: Immune Response Regulation
Another study focused on the compound's ability to modulate immune responses revealed that it effectively inhibited the activation of immune cells involved in chronic inflammation. This finding supports further exploration into its application as an immunomodulatory agent.

Mechanism of Action

The mechanism of action of ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical and Functional Differences

  • Lipophilicity : The bis(trifluoromethyl)phenyl group in the target compound increases logP compared to analogs with single trifluoromethyl or phenyl groups, enhancing membrane permeability .
  • Thermal Stability : Analogs with N-alkylation (e.g., compound 3) exhibit lower melting points (58–60°C) due to reduced crystallinity, whereas the target compound’s melting point remains uncharacterized.
  • Biological Activity: While the target compound modulates NF-κB, Nrf2, and Akt pathways, analogs like compound 7 lack reported biological data.

Mechanistic Insights

  • NF-κB Inhibition: The target compound’s bis(trifluoromethyl)phenyl group may enhance binding to IκB kinase (IKK), a key NF-κB regulator, compared to mono-substituted analogs .
  • Nrf2 Activation : Its electron-deficient aromatic system could facilitate redox cycling, mimicking curcumin’s antioxidant effects despite structural divergence .

Biological Activity

Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C13H10F6O3\text{C}_{13}\text{H}_{10}\text{F}_6\text{O}_3

It features a pyrazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group, which enhances its lipophilicity and potential interactions with biological targets.

This compound exhibits various pharmacological activities primarily through the following mechanisms:

  • Cyclooxygenase Inhibition : The compound has been noted to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation and pain .
  • Antitumor Activity : Research indicates that derivatives of pyrazole compounds can induce apoptosis in cancer cell lines. For example, related compounds have shown significant growth inhibition in A549 lung cancer cells with IC50 values ranging from 0.75 to 4.21 µM .

Biological Activities

The biological activities of this compound encompass:

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyBiological ActivityIC50 ValueCell Line/Model
Xia et al. (2022)Antitumor activity49.85 µMA549
Fan et al. (2022)Induced autophagy0.95 nMNCI-H460
MDPI Review (2022)COX inhibition54.65 µM (compared to diclofenac)-

Case Studies

  • In Vivo Studies : In animal models, compounds with similar structures have been evaluated for their anti-inflammatory properties. The results indicated a significant reduction in edema and pain response compared to control groups .
  • Clinical Relevance : The potential application of this compound as an anti-inflammatory agent could be explored further in clinical settings, particularly for conditions such as arthritis or other inflammatory diseases.

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate?

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of LC-MS (to confirm molecular weight), ¹H-NMR (to verify substituent positions and integration ratios), and elemental analysis. highlights δ 14.13 ppm (pyrazole NH) in DMSO-d₆ as a diagnostic NMR signal, while LC-MS [M+H]+ peaks confirm molecular ions .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and intermediates in the synthesis of trifluoromethyl-substituted pyrazoles?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model transition states and intermediates. emphasizes ICReDD’s approach using computational reaction design to reduce experimental iterations. For example, simulating trifluoromethyl group orientation during pyrazole cyclization can guide solvent/base selection .

Q. How do steric and electronic effects of the 3,5-bis(trifluoromethyl)phenyl group influence bioactivity or reaction kinetics?

Q. What experimental design principles minimize byproduct formation during pyrazole cyclization?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize temperature, stoichiometry, and solvent polarity. highlights statistical DOE methods to reduce trial-and-error: for example, lowering reaction temperature from 100°C to 80°C reduces decarboxylation byproducts by 40% .

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved for this compound?

  • Methodological Answer : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities. used ¹H-¹³C HMBC to confirm carbonyl connectivity in pyrazole rings when LC-MS suggested alternative fragmentation pathways .

Specialized Methodological Notes

  • Synthesis Scalability : Pilot-scale reactions require reactor design (RDF2050112) to manage exothermic cyclization steps, with inline IR monitoring for real-time adjustments .
  • Environmental Impact : Membrane separation technologies (RDF2050104) can recover solvents like DMF, reducing waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.